molecular formula C19H15N3O2S B2546688 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-08-0

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No. B2546688
M. Wt: 349.41
InChI Key: DJNOQRIKBSCEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the one involves several steps, starting with the methylation of a nitroindazole derivative, followed by reduction and condensation reactions. For instance, in the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, the process began with N-methylation of 5-nitro-1H-indazole, followed by reduction with tin in hydrochloric acid to afford 1-methyl-1H-indazole-6-amine. This intermediate was then condensed with furoyl chloride to yield a furan carboxamide derivative. Subsequent treatment with P2S5 in pyridine led to a carbothioamide, which was finally oxidized to the target benzothiazole compound . Although the compound is not directly synthesized in the provided papers, the methodologies described could be relevant for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For example, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were investigated using IR, NMR (1H, 13C, and 2D), and mass spectra. The presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, and their configurations were assigned based on NMR analysis of coupling constants and 2D NOESY experiments . These techniques could similarly be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as formylation and acylation. For the synthesized 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, these transformations were successfully performed, indicating the potential for further functionalization of the core structure . This suggests that the compound may also undergo similar chemical reactions, allowing for the derivation of a variety of related compounds with potentially different properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of different substituents on the furan carboxamide derivatives, such as in pyrazine-3-carboxamides, furan-3-carboxamides, and thiazole-5-carboxamides, showed varying levels of activity against diseases in pot tests and enzyme tests. The activities of these compounds were compared to 2-substituted pyridine-3-carboxamides, with some showing high activity against diseases like grey mold . These findings suggest that the physical and chemical properties of the compound could be similarly influenced by its substituents, potentially affecting its biological activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of furan ring-containing organic ligands have demonstrated the preparation of metal complexes with transition metals such as Cu^2⁺, Co^2⁺, Ni^2⁺, Mn^2⁺, and Zn^2⁺, highlighting the chelating properties and potential antimicrobial activity of these compounds H. Patel, 2020. Similarly, N-(furan-2-ylmethylidene)-based compounds have been synthesized, leading to derivatives like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, showcasing a methodology for obtaining fully substituted furans with potential applications in organic synthesis F. El-Essawy, S. M. Rady, 2011.

Applications in Material Science

Compounds incorporating thiazol and pyridine motifs, like N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD), have been synthesized and utilized for the removal of heavy metals (e.g., Cd^2⁺ and Zn^2⁺) from industrial wastes, showcasing their potential as effective and novel magnetic nanoadsorbents Kiomars Zargoosh et al., 2015.

Antimicrobial Activity

The antimicrobial activity of thiazole-based heterocyclic amides, specifically N-(thiazol-2-yl)furan-2-carboxamide, has been investigated, showing good efficacy against a range of gram-negative and gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications due to its broad-spectrum antimicrobial properties Sukriye Cakmak et al., 2022.

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has unveiled compounds with potent antiprotozoal activity, illustrating the chemical versatility and therapeutic potential of these structures against protozoan pathogens M. Ismail et al., 2004.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-6-4-9-16-17(13)21-19(25-16)22(12-14-7-2-3-10-20-14)18(23)15-8-5-11-24-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNOQRIKBSCEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.